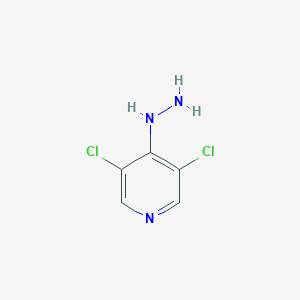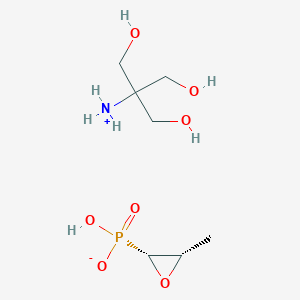
喹喔啉,2-(溴甲基)-,1,4-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .Molecular Structure Analysis
Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.科学研究应用
DNA 切割特性
喹喔啉 1,4-二氧化物已证明具有缺氧选择性 DNA 切割特性。这一特性可能解释了各种喹喔啉 1,4-二氧化物抗生素的细胞毒性和诱变活性 (Ganley 等,2001)。
抗菌活性
喹喔啉 1,4-二氧化物衍生物,包括 2-(溴甲基)-,表现出显着的抗菌活性。例如,1-羟基-1-甲基-1,3-二氢呋喃[3,4-b]喹喔啉 4,9-二氧化物对各种细菌菌株表现出卓越的活性 (Dirlam 等,1979)。
肿瘤细胞抑制
已发现喹喔啉-1,4-二氧化物衍生物可抑制某些恶性细胞系的活力、迁移和增殖,包括黑色素瘤和脑肿瘤细胞,展示了它们在癌症研究中的潜力 (Silva 等,2019)。
在结核病治疗中的应用
喹喔啉-2-羧酸酯 1,4-二-N-氧化物衍生物已显示出对结核分枝杆菌的体内功效,表明它们在结核病治疗中具有潜在用途 (Vicente 等,2008)。
合成和化学性质
喹喔啉衍生物(包括 2-(溴甲基)-)的合成为进一步的化学反应和潜在的药物开发提供了必要的中间体。这些衍生物在合成其他复杂化学结构中起着至关重要的作用 (黄丽莎,2002)。
作用机制
Target of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .
Mode of Action
The presence of different nitrogen electron-donor atoms in the structure of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Biochemical Pathways
It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.
Result of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .
未来方向
Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .
生化分析
Biochemical Properties
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide interacts with various enzymes, proteins, and other biomolecules. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions .
Cellular Effects
The effects of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a high reactivity and tendency to undergo various rearrangements .
Metabolic Pathways
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRAKFGTLLHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482572 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18080-66-5 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

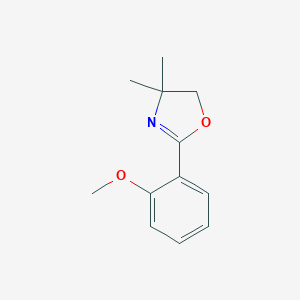
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

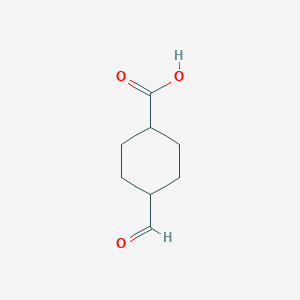
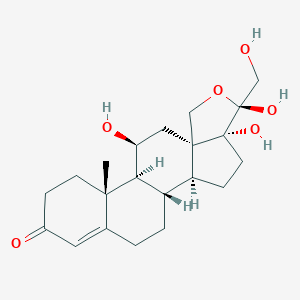
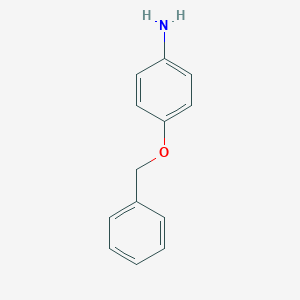
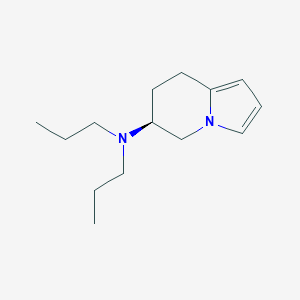
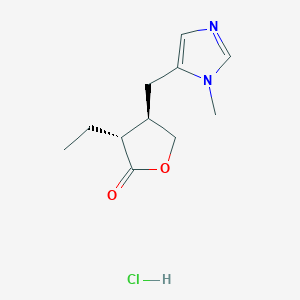
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

